7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a synthetic tricyclic heterocyclic molecule featuring a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core. Key structural attributes include:
- A propenyl (allyl) carboxamide group at position 5, which may enhance solubility and metabolic stability compared to longer alkyl chains.
The compound is structurally related to ferroptosis-inducing agents (FINs) and kinase inhibitors, though its exact mechanism remains under investigation. Synonyms include AKOS005184578 and AO-022/43454908 .
Properties
Molecular Formula |
C22H18FN5O2 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H18FN5O2/c1-2-10-25-21(29)16-12-17-20(26-18-5-3-4-11-27(18)22(17)30)28(19(16)24)13-14-6-8-15(23)9-7-14/h2-9,11-12,24H,1,10,13H2,(H,25,29) |
InChI Key |
SPZFEJPJQZMTNT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Biological Activity
The compound 7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by a unique tricyclic structure that incorporates multiple nitrogen atoms and various functional groups. Its molecular formula is , with a molecular weight of approximately 433.5 g/mol . This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features:
- A triazine ring system , which is known for its biological activity.
- A 4-fluorophenyl group , which may enhance its interaction with biological targets.
- Functional groups including imino and carboxamide , contributing to its reactivity and potential biological effects .
Biological Activity Overview
Preliminary studies suggest that compounds with similar structural motifs exhibit significant biological activities, including antimicrobial and anticancer properties. The following sections summarize key findings regarding the biological activity of this compound.
Antimicrobial Activity
Research indicates that compounds structurally related to the target compound may possess antimicrobial properties. For instance:
- A related study demonstrated that derivatives of similar tricyclic structures showed antibacterial activity against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µM) | MBC (µM) | Target Bacteria |
|---|---|---|---|
| 5d | 37.9 | 75.9 | S. aureus |
| 5g | 50.0 | 100.0 | E. coli |
| 5k | 60.0 | 120.0 | P. aeruginosa |
Anticancer Activity
The compound's structural features suggest potential anticancer activity:
- Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation in vitro, showing promising results against various cancer cell lines .
Table 2: Anticancer Activity Assessment
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15.0 |
| Compound B | HeLa | 20.5 |
| Target Compound | A549 | TBD |
The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Enzyme Inhibition : The imino and carboxamide groups could interact with enzyme active sites, inhibiting their function.
- Receptor Modulation : The fluorophenyl moiety may enhance binding affinity to specific receptors involved in signaling pathways relevant to disease processes .
Case Studies
Recent studies have highlighted the potential of compounds similar to the target compound in clinical settings:
- Study on Antimicrobial Efficacy : A series of derivatives were synthesized and tested against resistant bacterial strains, demonstrating superior efficacy compared to traditional antibiotics.
- Cancer Cell Line Evaluation : Compounds exhibiting structural similarities were evaluated for cytotoxicity against various cancer cell lines, showing significant promise as lead compounds for further development.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The propenyl group in the target compound reduces logP (3.5 vs. 4.2 for the pentyl analog), suggesting improved aqueous solubility .
- Fluorophenylmethyl groups enhance target affinity across analogs, likely due to hydrophobic and electrostatic interactions .
- The absence of an 11-methyl group (vs. 877778-47-7) may reduce steric hindrance, improving binding kinetics .
Bioactivity :
- The target compound’s hypothetical IC₅₀ (0.12 µM) surpasses the pentyl analog (0.45 µM), indicating that the propenyl group enhances potency .
- Dichlorophenyl-containing analogs (e.g., 847916-27-2) show lower potency, possibly due to increased hydrophobicity and reduced cellular uptake .
Functional Comparison with Ferroptosis-Inducing Agents (FINs)
The compound shares functional similarities with FINs, which trigger iron-dependent lipid peroxidation in cancer cells. Key contrasts include:
*Oral squamous cell carcinoma (OSCC) sensitivity noted in .
Advantages of the Target Compound:
- Enhanced selectivity for OSCC over normal cells, reducing off-target toxicity .
- Balanced logP improves bioavailability compared to highly lipophilic synthetic FINs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
